The synthesis of hexaethyl disilane can be achieved through several methods, with varying degrees of efficiency. One effective synthesis method involves the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding a success rate between 45% to 50%. Another approach includes utilizing chlorodisilanes that react with amines to form aminodisilanes, which can further undergo transformations to yield hexaethyl disilane .
The molecular structure of hexaethyl disilane features a linear arrangement where two silicon atoms are connected by a Si-Si bond, each bonded to three ethyl groups. The structure can be represented using the canonical SMILES notation: CC[Si](CC)(CC)[Si](CC)(CC)CC
.
Disilane compounds participate in various chemical reactions that are crucial for their applications in materials science and organometallic chemistry. One significant reaction is the dissociative chemisorption of disilane on surfaces, which is an essential process for silicon film growth.
The mechanism of action for hexaethyl disilane primarily revolves around its ability to form stable silicon-silicon bonds and its reactivity towards other chemical species. The Si-Si bond's stability allows it to act as a precursor in silicon-based materials.
Hexaethyl disilane exhibits several notable physical and chemical properties:
Disilane compounds like hexaethyl disilane have diverse applications across various scientific fields:
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